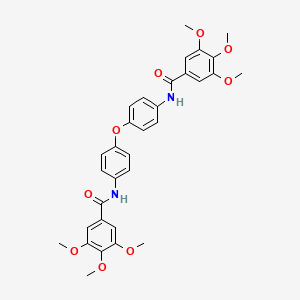
2-amino-5-oxo-4-(3-phenoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Overview
Description
Scientific Research Applications
Crystallographic Analysis
- X-Ray Crystallography : Similar carbonitrile compounds have been studied using X-ray diffraction, revealing significant deviation from planarity and boat conformation in their structures, which could suggest potential structural characteristics of the compound (Sharma et al., 2015).
Synthesis and Chemical Reactions
- Oxidative Difunctionalisation : Compounds closely related to the specified chemical have been synthesized via oxidative difunctionalization, a process that could be applicable for similar carbonitrile derivatives (Nagamani et al., 2019).
- Electrocatalytic Assembling : An electrocatalytic method has been used for the synthesis of similar derivatives, providing a mild and efficient procedure that could be relevant for synthesizing the specified compound (Vafajoo et al., 2014).
- Organocatalyzed Synthesis : Optically active derivatives similar to the specified compound have been synthesized using cinchona alkaloid-derived bifunctional catalysts, indicating a potential approach for synthesizing enantioselective variants of the compound (Ramireddy et al., 2017).
- Multicomponent Reaction Synthesis : A greener method for synthesizing similar compounds has been described using 2-aminopyridine as a catalyst, which could be adapted for the compound (Ramesh et al., 2016).
Biological and Pharmaceutical Research
- Antimicrobial Activity : Derivatives of tetrahydro-4H-chromene carbonitrile have been evaluated for antibacterial and antifungal activities, suggesting possible biological applications for similar compounds (Banothu et al., 2012), (Moshafi et al., 2016).
Materials Science
- Structural Properties in Thin Films : Studies on closely related compounds have examined their structural and optical properties when formed into thin films, which could be relevant for material science applications (Zeyada et al., 2016).
Green Chemistry
- Ultrasound-Assisted Synthesis : Environmentally friendly synthesis methods like ultrasound-assisted synthesis have been employed for similar compounds, suggesting a sustainable approach for synthesizing the specified compound (Chavan et al., 2021).
properties
IUPAC Name |
2-amino-5-oxo-4-(3-phenoxyphenyl)-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c23-13-17-20(21-18(25)10-5-11-19(21)27-22(17)24)14-6-4-9-16(12-14)26-15-7-2-1-3-8-15/h1-4,6-9,12,20H,5,10-11,24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVTUYXWQGVKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-methoxypropyl)benzamide](/img/structure/B5007967.png)
![N,N-diethyl-N'-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5007974.png)
![2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5007982.png)

![(5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5007991.png)
![5-[4-(4-morpholinyl)benzylidene]-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5008010.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5008021.png)

![1-[4-(mesityloxy)butyl]piperidine](/img/structure/B5008029.png)
![3-hydroxy-2,2-bis(hydroxymethyl)-N-[2-(2-methylphenoxy)ethyl]propanamide](/img/structure/B5008031.png)
![N,N'-[1,5-naphthalenediylbis(iminosulfonyl-4,1-phenylene)]diacetamide](/img/structure/B5008044.png)

